BenchChemオンラインストアへようこそ!

Magnolin (Standard)

ERK1/2 Kinase Inhibition Ras/ERKs/RSK2 Signaling Cancer Metastasis

Magnolin (CAS 31008-18-1), also known as (+)-Magnolin or Medioresinol dimethyl ether, is a tetrahydrofurofuranoid lignan (TFL) primarily isolated from the dried flower buds of Magnolia species (Flos Magnoliae, known as Shin-Yi in traditional oriental medicine). It has a molecular formula of C23H28O7 and a molecular weight of 416.46 g/mol, and is commercially available as an analytical standard with purity typically ≥98%.

Molecular Formula C23H28O7
Molecular Weight 416.5 g/mol
CAS No. 31008-18-1
Cat. No. B191777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnolin (Standard)
CAS31008-18-1
Synonymsepimagnolin
epimagnolin A
magnolin
Molecular FormulaC23H28O7
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
InChIInChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1
InChIKeyMFIHSKBTNZNJIK-RZTYQLBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnolin (CAS 31008-18-1): A Tetrahydrofurofuranoid Lignan Standard for ERK-Targeted Research and Drug-Drug Interaction Safety Studies


Magnolin (CAS 31008-18-1), also known as (+)-Magnolin or Medioresinol dimethyl ether, is a tetrahydrofurofuranoid lignan (TFL) primarily isolated from the dried flower buds of Magnolia species (Flos Magnoliae, known as Shin-Yi in traditional oriental medicine) [1] [2]. It has a molecular formula of C23H28O7 and a molecular weight of 416.46 g/mol, and is commercially available as an analytical standard with purity typically ≥98% . Pharmacologically, Magnolin is distinguished as a direct, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are critical nodes in the Ras/ERKs/RSK2 signaling axis regulating cell proliferation, transformation, and metastasis [1] [3].

Why Magnolin (31008-18-1) Cannot Be Interchanged with Other Tetrahydrofurofuranoid Lignans: The Critical Risks of Class-Based Assumptions


Tetrahydrofurofuranoid lignans (TFLs) such as fargesin, epimagnolin A, dimethyllirioresinol, and eudesmin are often grouped together due to their shared chemical scaffold and presence in Magnolia species [1]. However, substituting one TFL for another based on class similarity introduces significant scientific and procurement risk. While Magnolin demonstrates potent ERK1/2 inhibition (IC50 = 87 nM and 16.5 nM, respectively), other TFLs show divergent primary targets and activities: fargesin exhibits potent CYP450 inhibition (Ki = 16.3 μM for CYP2C9) and mechanism-based inactivation of multiple CYP isoforms, raising major drug-drug interaction concerns; epimagnolin A shows only mild antiplasmodial activity (IC50 = 5.7 μg/mL) with no reported ERK activity; and eudesmin demonstrates vasorelaxant effects (IC50 = 10.69 μg/mL) distinct from Magnolin's kinase inhibition profile [2] [3] [4]. Critically, Magnolin is distinguished by its lack of reversible or time-dependent inhibition against eight major CYP enzymes at 100 μM in human liver microsomes, a safety feature not shared by its close structural analog fargesin [5]. These fundamental differences in molecular pharmacology and metabolic interaction potential make generic substitution scientifically indefensible.

Quantitative Differentiation Guide: Magnolin (31008-18-1) vs. Closest Structural Analogs


Direct ERK1/2 Kinase Inhibition: Nanomolar Potency of Magnolin (31008-18-1) vs. Fargesin and Other TFLs

Magnolin is a direct, ATP-competitive inhibitor of ERK1 and ERK2 kinases, a defining characteristic that distinguishes it from other tetrahydrofurofuranoid lignans (TFLs) such as fargesin, epimagnolin A, dimethyllirioresinol, and eudesmin [1]. In a direct head-to-head study, Magnolin inhibited ERK1 and ERK2 kinase activities with IC50 values of 87 nM and 16.5 nM, respectively, by competing with ATP in the active pocket [2]. In contrast, fargesin, epimagnolin A, dimethyllirioresinol, and eudesmin have not been reported to exhibit any significant direct ERK1/2 kinase inhibition in the published literature [3].

ERK1/2 Kinase Inhibition Ras/ERKs/RSK2 Signaling Cancer Metastasis

CYP450 Drug-Drug Interaction Safety Profile: Magnolin (31008-18-1) Exhibits No Inhibition vs. Potent Inhibition by Fargesin

In a comprehensive study evaluating the inhibitory potential of five TFLs (magnolin, epimagnolin A, dimethyllirioresinol, eudesmin, and fargesin) on eight major human CYP450 enzymes in human liver microsomes, Magnolin exhibited a uniquely clean safety profile [1]. Magnolin showed no reversible or time-dependent inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at concentrations up to 100 μM [2]. In stark contrast, fargesin exhibited potent mechanism-based inhibition (MBI) of multiple CYP isoforms: CYP2C19 (Ki = 3.7 μM, kinact = 0.102 min⁻¹), CYP2C8 (Ki = 10.7 μM, kinact = 0.082 min⁻¹), and CYP3A4 (Ki = 23.0 μM, kinact = 0.050 min⁻¹), as well as reversible inhibition of CYP2C9 (Ki = 16.3 μM) [3].

CYP450 Inhibition Drug-Drug Interaction Hepatotoxicity

In Vivo Antitumor Efficacy: Magnolin (31008-18-1) Reduces Tumor Growth in PC3 Prostate Cancer Xenograft Model

Magnolin has demonstrated robust in vivo antitumor efficacy in a PC3 prostate cancer mouse xenograft model, a key differentiator from many other TFLs which lack reported in vivo cancer efficacy data [1]. In this study, Magnolin was administered at a dose of 50 μmol/kg, resulting in significant reduction of tumor growth and increased apoptosis of tumor cells . In vitro, Magnolin inhibited proliferation and induced apoptosis in PC3 and DU145 prostate cancer cells at concentrations of 50 and 100 μM [2]. For comparison, fargesin has not been reported to have in vivo antitumor efficacy in prostate cancer models, and its primary reported in vivo activity is antihypertensive [3].

Prostate Cancer Xenograft In Vivo Efficacy

Anti-Inflammatory Activity: Magnolin (31008-18-1) Suppresses LPS-Induced NO Production with IC50 = 20.5 µM

Magnolin exhibits anti-inflammatory activity by inhibiting LPS-induced nitric oxide (NO) production in BV-2 microglial cells with an IC50 value of 20.5 µM [1]. While this anti-inflammatory effect is shared by other TFLs, the potency of Magnolin differs from its analogs. For instance, in similar BV-2 cell assays, fargesin demonstrated an IC50 of 10.4 ± 2.8 μg/mL (approximately 25-30 µM), and kobusin showed an IC50 of 21.8 ± 3.7 μg/mL [2]. Epimagnolin B (an isomer of epimagnolin A) has also been reported to inhibit NO production in LPS-activated microglia, though direct quantitative comparisons under identical conditions are limited . Notably, Magnolin's anti-inflammatory mechanism is specifically linked to its suppression of the ERKs/RSK2 signaling pathway, which distinguishes its mode of action from other TFLs that may act via alternative mechanisms [3].

Neuroinflammation BV-2 Microglia Nitric Oxide

Pharmacokinetic Characterization: Magnolin (31008-18-1) Exhibits Dose-Independent Oral Bioavailability of 54.3–76.4% in Rats

Magnolin has been thoroughly characterized in preclinical pharmacokinetic studies, providing essential data for experimental design that is often lacking for less-studied TFLs [1]. In Sprague-Dawley rats, Magnolin exhibited dose-independent pharmacokinetics after both intravenous and oral administration, with an absolute oral bioavailability ranging from 54.3% to 76.4% across the examined oral doses [2]. Magnolin is considerably bound to rat plasma proteins (71.3–80.5% across concentrations from 500 to 10,000 ng/mL) [3]. In contrast, while a simultaneous LC-MS/MS method has been developed for both Magnolin and epimagnolin A, comprehensive oral bioavailability data for epimagnolin A in rats has not been similarly reported [4].

Pharmacokinetics Oral Bioavailability Preclinical ADME

Anti-Histaminic Selectivity: Magnolin (31008-18-1) Exhibits Differential Activity vs. Fargesin in Mast Cell Histamine Release Assay

In a study comparing the effects of Magnolin and fargesin on compound 48/80-induced histamine release in rat peritoneal mast cells (RPMC), Magnolin exhibited a distinct pharmacological profile [1]. The marker compound magnolin, but not fargesin, only slightly inhibited histamine release, suggesting that these two TFLs have divergent activities in mast cell-mediated allergic responses [2]. This finding underscores that even within the same chemical class, individual compounds can have markedly different pharmacological effects on specific physiological processes. Furthermore, the contents of magnolin and fargesin varied significantly among different Flos Magnoliae species, highlighting the importance of using a well-characterized, pure standard like Magnolin (31008-18-1) for reproducible research [3].

Allergic Rhinitis Mast Cell Histamine Release

Optimal Application Scenarios for Magnolin (31008-18-1) Based on Validated Differentiating Evidence


ERK-Dependent Cancer Metastasis Research

Magnolin (31008-18-1) is the optimal TFL standard for studies investigating the role of ERK1/2 signaling in cancer cell migration, invasion, and epithelial-to-mesenchymal transition (EMT). Its potent, direct inhibition of ERK1 (IC50 = 87 nM) and ERK2 (IC50 = 16.5 nM) [1] enables researchers to specifically probe the Ras/ERKs/RSK2 signaling axis in metastasis models. Validated in lung cancer (A549, NCI-H1975) and prostate cancer (PC3, DU145) cell lines, Magnolin suppresses wound healing, invasion, and EMT marker expression (N-cadherin, Snail, Vimentin) [2]. Unlike fargesin, which lacks this direct ERK inhibition and carries significant CYP interaction liabilities, Magnolin provides a clean, targeted tool for mechanistic studies in oncology [3].

In Vivo Prostate Cancer Xenograft Efficacy Studies

For preclinical in vivo studies of prostate cancer, particularly in PC3 xenograft models, Magnolin (31008-18-1) is the TFL of choice based on its demonstrated antitumor efficacy [1]. Administered at 50 μmol/kg, Magnolin significantly reduces tumor growth and increases apoptosis in PC3 xenografts, with a defined in vitro mechanism involving P53/P21 activation and Akt downregulation [2]. This validated in vivo efficacy, combined with its favorable oral bioavailability (54.3–76.4%) and dose-independent pharmacokinetics in rats, makes Magnolin uniquely suitable for oral dosing regimens in prostate cancer models [3] [4]. Other TFLs such as fargesin and eudesmin lack comparable in vivo prostate cancer efficacy data, limiting their utility in this application [5].

Drug-Drug Interaction (DDI) and CYP450 Safety Assessment Studies

Magnolin (31008-18-1) serves as an ideal negative control or reference compound in DDI studies due to its rigorously demonstrated lack of CYP450 inhibition [1]. In direct comparative studies in human liver microsomes, Magnolin showed no reversible or time-dependent inhibition of eight major CYP isoforms (1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) at concentrations up to 100 μM, while its close structural analog fargesin exhibited potent mechanism-based inhibition of multiple CYPs (CYP2C8, CYP2C9, CYP2C19, CYP3A4) [2]. This property makes Magnolin the preferred TFL for experiments involving co-administered drugs or for researchers specifically seeking to avoid confounding CYP-mediated effects, a critical consideration in polypharmacology studies and in vivo experimental design [3].

Neuroinflammation and Microglial Activation Studies

For researchers investigating neuroinflammatory pathways in microglial cells, Magnolin (31008-18-1) offers a well-characterized anti-inflammatory agent with defined potency (IC50 = 20.5 µM for LPS-induced NO production in BV-2 cells) and a unique mechanism linked to ERK pathway suppression [1]. Compared to fargesin (IC50 ≈ 25-30 µM) and kobusin (IC50 ≈ 21.8 μg/mL) in similar BV-2 assays, Magnolin provides comparable or slightly superior potency [2]. Critically, Magnolin's clean CYP450 safety profile and favorable pharmacokinetics in rats make it a more suitable candidate for progression to in vivo neuroinflammation models, where confounding drug interactions and unpredictable exposure would be undesirable [3] [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnolin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.